Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of a sulfonated naphthalene derivative, followed by coupling with another sulfonated naphthalene compound under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: This reaction can break down the azo bond, leading to the formation of amines.
Substitution: This reaction can occur at the sulfonate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Leads to the formation of sulfonated naphthoquinones.
Reduction: Produces sulfonated naphthylamines.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The sulfonate groups enhance its solubility in water, facilitating its application in aqueous systems.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 8- [4- (4-Aminophenyl)Diazenyl-6-Sulfonatonaphthalen-1-Yl]Diazenyl-5- [ (2E)-2- (1-Oxo-4-Sulfonatonaphthalen-2-Ylidene)Hydrazinyl]Naphthalene-2-Sulfonate
- Trisodium 3-hydroxy-4- (4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate
Uniqueness
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific combination of sulfonate groups and azo linkage, which provide it with exceptional stability and solubility, making it highly effective as a dye in various applications.
Properties
Molecular Formula |
C20H11N2Na3O10S3 |
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Molecular Weight |
604.5 g/mol |
IUPAC Name |
trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
SWGJCIMEBVHMTA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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